molecular formula C13H18O4S B12638142 Ethyl 2-(4-ethylsulfonylphenyl)propanoate

Ethyl 2-(4-ethylsulfonylphenyl)propanoate

Cat. No.: B12638142
M. Wt: 270.35 g/mol
InChI Key: ZKDWXGAYVPIFEM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylsulfonylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a propanoate group attached to a phenyl ring substituted with an ethylsulfonyl group. The compound’s structure and properties make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-ethylsulfonylphenyl)propanoate can be synthesized through the esterification of 2-(4-ethylsulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylsulfonylphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ethylsulfonyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Hydrolysis: 2-(4-ethylsulfonylphenyl)propanoic acid and ethanol.

    Reduction: Ethyl 2-(4-ethylphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 2-(4-ethylsulfonylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylsulfonylphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Ethyl 2-(4-ethylsulfonylphenyl)propanoate can be compared with other esters and sulfonyl-substituted compounds:

    Ethyl 2-(4-methylsulfonylphenyl)propanoate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    Ethyl benzoate: A simpler ester with a benzene ring and no additional substituents.

    Ethyl acetate: A common ester used as a solvent, with a much simpler structure.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

ethyl 2-(4-ethylsulfonylphenyl)propanoate

InChI

InChI=1S/C13H18O4S/c1-4-17-13(14)10(3)11-6-8-12(9-7-11)18(15,16)5-2/h6-10H,4-5H2,1-3H3

InChI Key

ZKDWXGAYVPIFEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)S(=O)(=O)CC

Origin of Product

United States

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